molecular formula C16H8Br2N2S2 B11101901 2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B11101901
M. Wt: 452.2 g/mol
InChI Key: XDCQDCFSBXDBBX-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound featuring a thiazole ring system substituted with bromophenyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed under acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield 2,5-Bis(4-alkoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole derivatives.

Scientific Research Applications

2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several applications in scientific research:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological macromolecules.

    Chemical Sensors: Its unique structural features make it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism by which 2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or DNA, disrupting normal cellular processes. The bromophenyl groups enhance its ability to penetrate cell membranes, increasing its efficacy as a bioactive compound.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(4-bromophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is unique due to the presence of bromine atoms, which significantly impact its reactivity and potential applications in various fields. The bromine atoms enhance its ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H8Br2N2S2

Molecular Weight

452.2 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C16H8Br2N2S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H

InChI Key

XDCQDCFSBXDBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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